molecular formula C17H20N4O3S B6139181 2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B6139181
M. Wt: 360.4 g/mol
InChI Key: NVJOLVXWNHXBMH-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C17H20N4O3S and a molecular weight of 360.4307 g/mol This compound is characterized by the presence of a cyclopentyl group, a pyrimidin-2-ylsulfamoyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-carboxylic acid to form the sulfamoyl intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Acylation Reaction: The sulfamoyl intermediate is then subjected to an acylation reaction with 2-chloro-N-cyclopentylacetamide. This step is typically performed in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine): This compound shares a similar sulfamoyl group but differs in the acetamide moiety.

    2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide: This compound has a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of the cyclopentyl group, which imparts distinct physicochemical properties. This structural feature may influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-16(12-13-4-1-2-5-13)20-14-6-8-15(9-7-14)25(23,24)21-17-18-10-3-11-19-17/h3,6-11,13H,1-2,4-5,12H2,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJOLVXWNHXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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